2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a furylmethyl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and furylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. These interactions can disrupt biological pathways, leading to antimicrobial or other therapeutic effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[5-(2-Fluorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-1-[3-Methyl-3-(2,4,6-Trimethylphenyl)Cyclobutyl]Ethanone
- N-(2-Furylmethyl)-2-[(7-Methoxy-4-Methyl-2-Quinolinyl)Sulfanyl]Acetamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-21-15(11-4-6-12(17)7-5-11)19-20-16(21)24-10-14(22)18-9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHXQFBMIONQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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